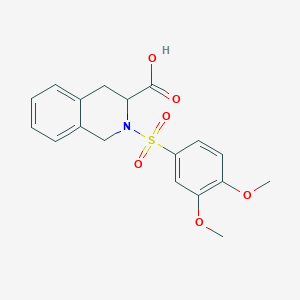

2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Descripción general

Descripción

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound features a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, attached to a tetrahydroisoquinoline core with a carboxylic acid functional group.

Métodos De Preparación

The synthesis of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with tetrahydroisoquinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, reaction time, and purification techniques.

Análisis De Reacciones Químicas

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential antioxidant and antibacterial activities.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparación Con Compuestos Similares

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

3,4-Dimethoxybenzenesulfonyl chloride: This compound shares the benzenesulfonyl and methoxy groups but lacks the tetrahydroisoquinoline core.

2,3-Dimethoxybenzoic acid: Similar in having methoxy groups, but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which contribute to its diverse range of applications and reactivity.

Actividad Biológica

2-(3,4-Dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23NO6S

- Molecular Weight : 393.45 g/mol

- CAS Number : 692287-79-9

- Structure : The compound features a tetrahydroisoquinoline core substituted with a benzenesulfonyl group and a carboxylic acid moiety.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anti-inflammatory and analgesic properties. The following sections detail specific activities and mechanisms.

Anti-inflammatory Activity

Recent research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain.

| Compound | COX-2 Inhibition (%) at 20 µM |

|---|---|

| Test Compound | 47.1% |

| Reference Compound | 65.0% |

The above table illustrates the comparative efficacy of the test compound against a reference compound known for its COX-2 inhibitory activity .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Prostaglandin Synthesis : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : It may also influence various signaling pathways involved in inflammation and pain perception.

Case Studies

Several studies have investigated the pharmacological effects of related compounds in vivo and in vitro:

-

Study on Inflammatory Models :

- In a rodent model of inflammation, administration of the compound resulted in significant reductions in edema and pain response compared to control groups.

- Results indicated a dose-dependent effect on inflammation markers such as TNF-alpha and IL-6.

-

Analgesic Properties :

- A study assessed the analgesic effects using the formalin test in rats. The compound demonstrated significant analgesia during both the early and late phases of pain response.

- The analgesic effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-16-8-7-14(10-17(16)25-2)26(22,23)19-11-13-6-4-3-5-12(13)9-15(19)18(20)21/h3-8,10,15H,9,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBZDRSBRHOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.